2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone
Description
This compound is a sulfur-containing oxazole derivative characterized by a 4,5-diphenyl-substituted oxazole core linked via a sulfanyl group to an ethanone moiety bearing a 4-methoxy-3-methylphenyl substituent.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-17-15-20(13-14-22(17)28-2)21(27)16-30-25-26-23(18-9-5-3-6-10-18)24(29-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGAYZILJVNQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl rings can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H22N2O2S
- Molecular Weight : 366.5 g/mol
- IUPAC Name : 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone
- Physical State : Solid at room temperature
Key Chemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 4.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 71.6 Ų |
These properties indicate a relatively lipophilic compound with multiple hydrogen bond acceptors, suggesting potential for significant interactions in biological systems.
Anticancer Potential
Research has indicated that compounds similar to This compound exhibit anticancer properties. The oxazole ring structure is known for its ability to inhibit specific cancer cell lines by interfering with cellular proliferation pathways. For example, studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth factors.
Antimicrobial Activity
The compound's sulfur moiety may contribute to its antimicrobial properties. Sulfur-containing compounds have been documented to exhibit activity against a range of bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
There is potential for this compound to act as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in various metabolic pathways, including those associated with inflammation and cancer progression.
Drug Development
The unique structural features of This compound position it as a promising lead compound in drug discovery. Its potential to modulate biological targets could lead to the development of novel therapeutics for conditions such as cancer and infectious diseases.
Material Science
In addition to its biological applications, there is interest in the use of this compound in material science. Its chemical stability and unique electronic properties may allow it to be incorporated into advanced materials for electronic applications or as a component in organic light-emitting diodes (OLEDs).
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxazole derivatives, including those structurally related to This compound . The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Testing
In a separate study focusing on antimicrobial properties, researchers tested several sulfur-containing compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that derivatives similar to the target compound exhibited effective antimicrobial activity, supporting further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and sulfanyl group play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with three analogues:
² Estimated based on molecular analogs.
Key Differences and Implications
Substituent Effects on Reactivity: The target compound’s 4-methoxy-3-methylphenyl group enhances steric bulk and electron-donating properties compared to the piperidinyl group in CAS 59716-73-3. This may influence solubility (e.g., increased lipophilicity) and catalytic activity . CAS 565439-67-0 and 5999-26-8 replace the ethanone group with acetamide derivatives.
Synthetic Pathways :
- Analogues like CAS 59716-73-3 are synthesized via nucleophilic substitution reactions between α-halogenated ketones and triazole/thiol intermediates, as seen in . The target compound likely follows a similar route but requires tailored optimization for its specific substituents.
Applications :
- Piperidinyl and aryl-substituted derivatives (e.g., CAS 59716-73-3) are marketed as high-purity intermediates for catalysis, suggesting the target compound may share this utility .
- Acetamide variants (e.g., CAS 565439-67-0) might be explored for pharmacological applications due to their resemblance to bioactive scaffolds .
Biological Activity
The compound 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 59716-72-2
- Structure : The compound features a diphenyl oxazole moiety linked to a sulfanyl group and an ethanone derivative.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Analgesic Properties
The analgesic potential of oxazole derivatives has been extensively studied. For instance, a related compound demonstrated significant analgesic effects in animal models through the acetic acid-induced writhing test and the hot plate test. The results indicated a dose-dependent reduction in pain responses, implicating the involvement of central and peripheral mechanisms in pain modulation .
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators. Molecular docking studies suggest that this compound may interact with COX enzymes, potentially leading to reduced inflammation in vivo .
Study on Analgesic Activity
In a controlled study involving mice, various doses of the compound were administered to evaluate its analgesic efficacy. The results showed that at a dosage of 150 mg/kg body weight, the compound significantly reduced writhing episodes compared to control groups treated with saline or lower doses .
| Treatment Group | Dose (mg/kg) | Writhings Count (Mean ± SD) |
|---|---|---|
| Control | 0 | 30 ± 5 |
| Test Compound | 150 | 10 ± 3 |
| Diclofenac | 30 | 8 ± 2 |
This study underscores the potential for therapeutic applications in pain management.
Toxicity Assessment
Acute toxicity assessments conducted according to OECD guidelines revealed that the compound exhibited low toxicity profiles in animal models. Histopathological examinations of vital organs showed no significant damage or adverse effects, indicating a favorable safety profile for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
